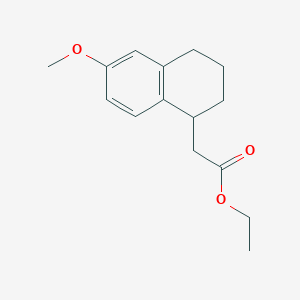
Didymium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didymium fluoride is a compound composed of neodymium and praseodymium, two rare earth elements. It is primarily used in the production of high-strength permanent magnets, which are essential components in various modern technologies such as electric vehicles and wind turbines. This compound is known for its unique properties, including high magnetic susceptibility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Didymium fluoride can be synthesized through the reaction of neodymium oxide and praseodymium oxide with fluoride additives such as aluminum fluoride, zinc fluoride, or iron fluoride. The reaction typically occurs in a molten salt medium, such as lithium fluoride, at high temperatures around 1050°C .
Industrial Production Methods
In industrial settings, this compound is produced through molten salt electrolysis. This process involves the electrochemical reduction of mixed neodymium and praseodymium oxides in a fluoride-based electrolyte. The resulting this compound can then be further processed to produce high-purity neodymium and praseodymium metals .
Análisis De Reacciones Químicas
Types of Reactions
Didymium fluoride undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced to its constituent metals through electrolysis.
Substitution: Reacts with halogens to form halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Fluorine gas: For the formation of praseodymium and neodymium fluorides.
Hydrochloric acid: For the formation of praseodymium and neodymium chlorides.
Major Products
The major products formed from these reactions include praseodymium fluoride, neodymium fluoride, praseodymium chloride, and neodymium chloride .
Aplicaciones Científicas De Investigación
Didymium fluoride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of high-purity rare earth metals.
Biology: Investigated for its potential use in medical imaging and diagnostics.
Medicine: Studied for its potential use in targeted drug delivery systems.
Industry: Essential in the production of high-strength permanent magnets used in electric vehicles, wind turbines, and other green technologies
Mecanismo De Acción
The mechanism of action of didymium fluoride primarily involves its electrochemical properties. During molten salt electrolysis, this compound undergoes reduction at the cathode, resulting in the deposition of neodymium and praseodymium metals. The electrochemical process is influenced by factors such as temperature, electrolyte composition, and applied voltage .
Comparación Con Compuestos Similares
Didymium fluoride is unique due to its composition of both neodymium and praseodymium. Similar compounds include:
Neodymium fluoride: Used in similar applications but lacks the combined properties of this compound.
Praseodymium fluoride: Also used in high-strength magnets but does not offer the same magnetic properties as this compound.
This compound stands out due to its enhanced magnetic properties and stability, making it a preferred choice in various industrial applications .
Propiedades
IUPAC Name |
trifluoroneodymium;trifluoropraseodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACRSUANLKGTAQ-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Pr](F)F.F[Nd](F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NdPr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)




![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3273264.png)


